2-Isopropyldecaline
Overview
Description
2-Isopropyldecaline is an organic compound with the molecular formula C13H24 It is a derivative of decalin, where an isopropyl group is attached to the second carbon of the decalin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyldecaline typically involves the hydrogenation of isopropylnaphthalene. The process includes the following steps:
Hydrogenation: Isopropylnaphthalene is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Purification: The resulting product is then purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where isopropylnaphthalene is continuously fed and hydrogenated. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyldecaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products
Oxidation: Formation of isopropylcyclohexanone or isopropylcyclohexanol.
Reduction: Formation of more saturated hydrocarbons like isopropylcyclohexane.
Substitution: Formation of halogenated derivatives like 2-chloroisopropyldecaline.
Scientific Research Applications
2-Isopropyldecaline has several applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isopropyldecaline involves its interaction with various molecular targets and pathways. It can act as a hydrophobic molecule, interacting with lipid membranes and proteins. Its effects are mediated through its ability to alter membrane fluidity and protein function, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Decalin: The parent compound of 2-Isopropyldecaline, lacking the isopropyl group.
Isopropylnaphthalene: The precursor in the synthesis of this compound.
Cyclohexane Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
This compound is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties
Biological Activity
2-Isopropyldecaline is a bicyclic hydrocarbon that has garnered interest in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, cytotoxicity, and potential applications in medicinal chemistry.
1. Cytotoxicity
Recent studies have evaluated the cytotoxic effects of various compounds related to this compound. A notable investigation assessed the activity of cadinane-type sesquiterpenes, which are structurally similar to this compound. These compounds demonstrated varying degrees of cytotoxicity against different cancer cell lines, including K562 (chronic myelogenous leukemia) and HepG2 (liver hepatocellular carcinoma) cells. For instance, one compound exhibited an IC50 value of 22 µg/mL against K562 cells, indicating moderate cytotoxic potential .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound 1 | K562 | 22 |
Compound 1 | HepG2 | 89 |
2. Antimicrobial Activity
The antimicrobial properties of compounds related to this compound have also been explored. In particular, cadinane-type sesquiterpenes demonstrated significant inhibitory effects against several Gram-positive bacteria. For example, one study reported Minimum Inhibitory Concentration (MIC) values for various pathogens:
Bacteria | MIC (µg/mL) |
---|---|
Bacillus cereus | 3.12 |
Listeria monocytogenes | 6.25 |
Methicillin-resistant Staphylococcus aureus (MRSA) | 25 |
Pseudomonas aeruginosa | 12.5 |
Escherichia coli | 50 |
These results suggest that compounds related to this compound could serve as potential candidates for developing new antimicrobial agents .
The biological activity of sesquiterpenes like those related to this compound is believed to involve multiple mechanisms, including disruption of microbial membranes and interference with cellular metabolic processes. The structural features of these compounds allow them to interact effectively with lipid bilayers, leading to increased permeability and cell death .
Study on Toxicokinetics
A toxicokinetic analysis involving this compound indicated that its absorption and distribution in biological systems may vary significantly based on environmental conditions and exposure routes. This study highlighted the importance of understanding the compound's behavior in vivo for assessing its safety and efficacy in therapeutic applications .
Properties
IUPAC Name |
2-propan-2-yl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24/c1-10(2)12-8-7-11-5-3-4-6-13(11)9-12/h10-13H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVBBHMGRSGNTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2CCCCC2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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